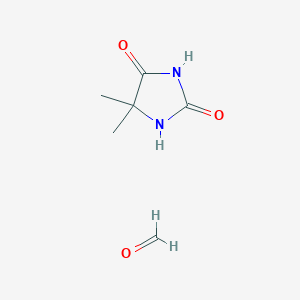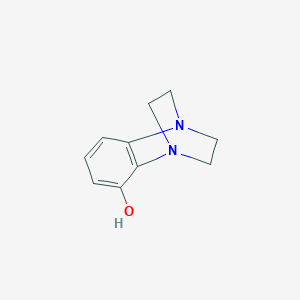
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, also known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of reactive oxygen species, and the modulation of cytokine production. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has some limitations, including its instability in acidic conditions and its low bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, including the development of novel synthetic methods for 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives with improved biological activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives can also be used as probes to study the mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its potential targets. Furthermore, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be incorporated into various materials, including polymers and nanoparticles, for various applications, including drug delivery and sensing.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has provided insights into its mechanism of action and its biochemical and physiological effects. Further research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its derivatives can lead to the development of novel therapeutic agents and materials with improved properties.
Synthesemethoden
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be synthesized using various methods, including the reduction of 2,3-dihydroquinoxaline-6-carboxylic acid and the condensation of 1,2-diaminobenzene with glyoxylic acid. However, the most commonly used method involves the reduction of 2,3-dihydroquinoxaline-6-nitro-5-carboxylic acid using palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
138023-42-4 |
|---|---|
Produktname |
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol |
InChI |
InChI=1S/C10H12N2O/c13-9-3-1-2-8-10(9)12-6-4-11(8)5-7-12/h1-3,13H,4-7H2 |
InChI-Schlüssel |
RSJBFPXRLGYGJS-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1C3=C2C(=CC=C3)O |
Kanonische SMILES |
C1CN2CCN1C3=C2C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



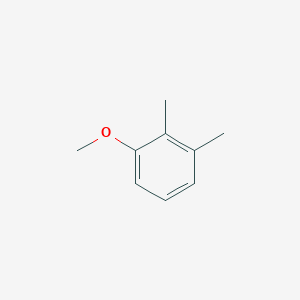
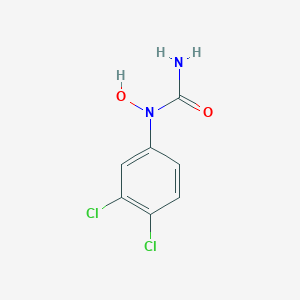
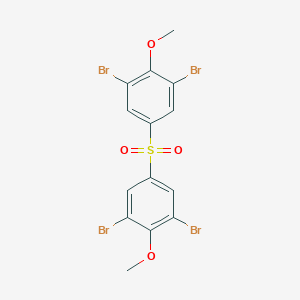
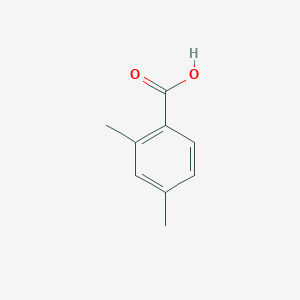
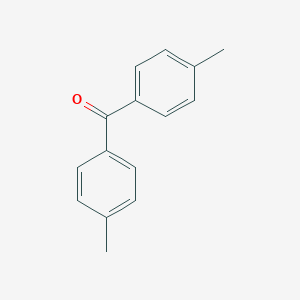
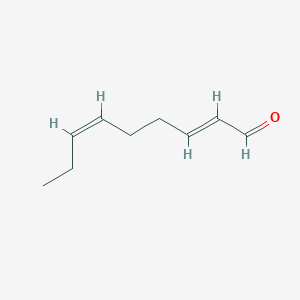
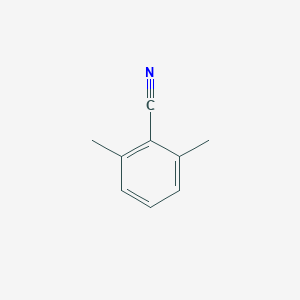
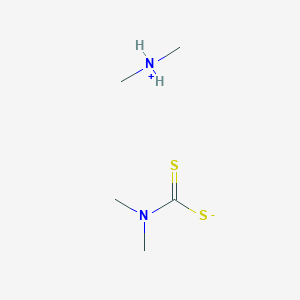


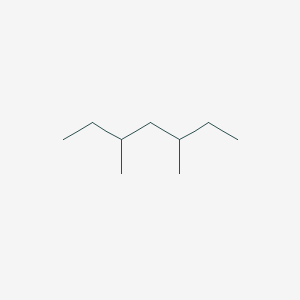
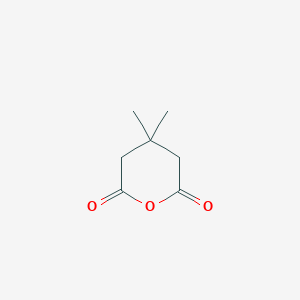
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)
